Cas no 98769-74-5 ((R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol)

(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol structure
98769-74-5 structure
Product Name:(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol
CAS No:98769-74-5
MF:C17H21NO3
MW:287.353544950485
CID:62004
PubChem ID:29971587
Update Time:2025-04-18

(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol
    • 3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol
    • (2RS,3RS)-1-amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane
    • (2RS,3RS)-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropylamine
    • 3-amino-1-(2-ethoxy-phenoxy)-1-phenylpropan-2-ol
    • Benzeneethanol,a-(aminomethyl)-b-(2-ethoxyphenoxy)-, (R*,R*)-(?à)-
    • Benzeneethanol, a-(aminomethyl)-b-(2-ethoxyphenoxy)-, (R*,R*)-
    • Rel-(1R,2R)-3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol
    • 98769-74-5
    • Inchi: 1S/C17H21NO3/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17,19H,2,12,18H2,1H3/t14-,17-/m1/s1
    • InChI Key: NSRLBJFRMMPGOK-RHSMWYFYSA-N
    • SMILES: O(C1C=CC=CC=1OCC)[C@H](C1C=CC=CC=1)[C@@H](CN)O

Computed Properties

  • Exact Mass: 287.15200
  • Monoisotopic Mass: 287.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • Density: 1.149
  • PSA: 64.71000
  • LogP: 3.22530

(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol Related Literature

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